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molecular formula C9H13BrClN3 B8586290 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine

5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine

Cat. No. B8586290
M. Wt: 278.58 g/mol
InChI Key: JPNZFPOGAMFPDY-UHFFFAOYSA-N
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Patent
US08324225B2

Procedure details

(5-Bromo-2-chloro-pyrimidin-4-yl)cyclopentylamine is prepared from cyclopentyl amine and 5-bromo-2,4-dichloropyrimidine using a method similar to that for the preparation of (5-Bromo-2-chloro-pyrimidin-4-yl)-(1-ethylpropyl)amine given in Example 137.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)CCCC1.BrC1C(Cl)=NC(Cl)=NC=1.[Br:16][C:17]1[C:18]([NH:24][CH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])=[N:19][C:20]([Cl:23])=[N:21][CH:22]=1>>[Br:16][C:17]1[C:18]([NH:24][CH:25]2[CH2:28][CH2:29][CH2:27][CH2:26]2)=[N:19][C:20]([Cl:23])=[N:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)NC(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)NC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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